Cytidine triphosphate (disodium)
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Overview
Description
Cytidine triphosphate (disodium) is a pyrimidine nucleoside triphosphate that plays a crucial role in cellular metabolism. It consists of a ribose sugar, three phosphate groups, and the nitrogenous base cytosine. This compound is essential for the synthesis of RNA and acts as a coenzyme in various metabolic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cytidine triphosphate (disodium) can be synthesized through a multi-enzyme cascade system. This method involves the use of cytidine as the key substrate, which undergoes deamination and uridine phosphorylation pathways. The final product, cytidine triphosphate, is obtained via the amination of uridine triphosphate catalyzed by cytidine triphosphate synthase .
Industrial Production Methods
In industrial settings, cytidine triphosphate (disodium) is produced using a combination of chemical synthesis and enzymatic processes. The production involves the use of microbial fermentation to generate the necessary precursors, followed by chemical modifications to achieve the final product .
Chemical Reactions Analysis
Types of Reactions
Cytidine triphosphate (disodium) undergoes various types of chemical reactions, including:
Phosphorylation: It participates in the formation of phosphatidylcholine by reacting with phosphocholine to produce CDP-choline and diphosphate.
Glycosylation: It is involved in the glycosylation of proteins, where it acts as a coenzyme.
Common Reagents and Conditions
Common reagents used in reactions involving cytidine triphosphate (disodium) include phosphocholine and various enzymes such as cytidylyltransferases. The reactions typically occur under physiological conditions, with specific pH and temperature requirements .
Major Products Formed
The major products formed from reactions involving cytidine triphosphate (disodium) include CDP-choline, which is crucial for phospholipid synthesis, and glycosylated proteins, which play essential roles in cellular functions .
Scientific Research Applications
Cytidine triphosphate (disodium) has a wide range of scientific research applications, including:
Mechanism of Action
Cytidine triphosphate (disodium) exerts its effects by acting as a coenzyme in various metabolic reactions. It is involved in the activation and transfer of diacylglycerol and lipid head groups, as well as the glycosylation of proteins . Additionally, it inhibits the enzyme aspartate carbamoyltransferase, which is used in pyrimidine biosynthesis .
Comparison with Similar Compounds
Cytidine triphosphate (disodium) is similar to other nucleoside triphosphates such as adenosine triphosphate (ATP) and uridine triphosphate (UTP). its unique base, cytosine, distinguishes it from these compounds. Unlike ATP, which is involved in a wide range of metabolic reactions, cytidine triphosphate (disodium) has a more specialized role in the synthesis of RNA and phospholipids .
List of Similar Compounds
- Adenosine triphosphate (ATP)
- Uridine triphosphate (UTP)
- Guanosine triphosphate (GTP)
- Thymidine triphosphate (TTP)
Properties
Molecular Formula |
C9H14N3Na2O14P3 |
---|---|
Molecular Weight |
527.12 g/mol |
IUPAC Name |
disodium;[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O14P3.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2 |
InChI Key |
NFQMDTRPCFJJND-UHFFFAOYSA-L |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
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